Product packaging for L-Asparaginyl-L-serylglycine(Cat. No.:CAS No. 45233-81-6)

L-Asparaginyl-L-serylglycine

Cat. No.: B14671522
CAS No.: 45233-81-6
M. Wt: 276.25 g/mol
InChI Key: HPBNLFLSSQDFQW-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Asparaginyl-L-serylglycine is a synthetic tripeptide with the chemical formula C9H16N4O6 . It features an N-terminal L-Asparagine residue, a non-essential amino acid that is critical for the metabolic control of cell functions in nerve and brain tissue and is involved in the body's production of proteins, enzymes, and muscle tissue . This specific sequence makes the tripeptide a molecule of interest for studying enzymes that recognize and process asparagine residues. Researchers are exploring its potential application as a substrate for asparaginyl endopeptidases (AEPs), also known as legumains . These cysteine proteases, found in both plant and mammalian cells, specifically recognize and cleave peptide bonds at the C-terminal of asparagine residues, playing vital roles in biological processes such as protein processing and antigen presentation . The study of defined peptides like this compound is fundamental for elucidating the precise mechanism of action of these enzymes, which involves a catalytic cysteine residue acting as a nucleophile to form a thioester acyl-enzyme intermediate . Furthermore, some plant-derived AEPs have been engineered to exhibit potent peptide ligase activity, which is valuable for protein engineering and bioconjugation applications . This tripeptide provides researchers with a tailored tool to investigate these mechanisms and develop novel biotechnological methods. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N4O6 B14671522 L-Asparaginyl-L-serylglycine CAS No. 45233-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45233-81-6

Molecular Formula

C9H16N4O6

Molecular Weight

276.25 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C9H16N4O6/c10-4(1-6(11)15)8(18)13-5(3-14)9(19)12-2-7(16)17/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,19)(H,13,18)(H,16,17)/t4-,5-/m0/s1

InChI Key

HPBNLFLSSQDFQW-WHFBIAKZSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for L Asparaginyl L Serylglycine

Solid-Phase Peptide Synthesis (SPPS) Approaches for Tripeptide Assembly

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most established and widely used method for laboratory-scale peptide synthesis. wikipedia.orgnih.gov In SPPS, the peptide chain is assembled in a stepwise manner while one end is covalently anchored to an insoluble polymeric support, or resin. nih.govbachem.com This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step only requiring simple filtration and washing to remove soluble by-products and unreacted reagents. nih.govluxembourg-bio.com The synthesis of L-Asparaginyl-L-serylglycine via SPPS begins with the attachment of the C-terminal amino acid, glycine (B1666218), to the solid support, followed by sequential cycles of deprotection and coupling of serine and then asparagine. bachem.com

The success of SPPS relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid. The two dominant strategies are based on the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups.

Fmoc Chemistry: The Fmoc/tBu (tert-butyl) strategy is currently the most popular method for SPPS. nih.govaltabioscience.com The Fmoc group is base-labile, typically removed by a solution of piperidine in an organic solvent like dimethylformamide (DMF). altabioscience.comresearchgate.net This provides an orthogonal protection scheme, as the side-chain protecting groups and the resin linker are acid-labile, typically cleaved by trifluoroacetic acid (TFA). altabioscience.comnih.gov

For the synthesis of this compound using Fmoc chemistry:

Serine: The hydroxyl side chain is commonly protected with a tert-butyl (tBu) ether, which is stable to the basic conditions of Fmoc removal but cleaved by TFA during the final step. peptide.com

Asparagine: The side-chain amide can be prone to dehydration, forming a nitrile (β-cyano-alanine) during the activation step of coupling. nih.govscite.ai To prevent this, the asparagine side chain is typically protected with a trityl (Trt) group. peptide.com

Boc Chemistry: The Boc/Bzl (benzyl) strategy was the original method developed by Merrifield. researchgate.net The Boc group is removed with a moderately strong acid, such as TFA, while the more robust side-chain protecting groups (often benzyl-based) and the resin linkage require a stronger acid, like liquid hydrogen fluoride (HF), for final cleavage. altabioscience.com

For the synthesis of this compound using Boc chemistry:

Serine: The side chain is typically protected as a benzyl ether. peptide.com

Asparagine: While asparagine can be used without side-chain protection, there is a risk of nitrile formation. peptide.com The xanthyl (Xan) group is a common choice for side-chain protection in Boc chemistry to mitigate this side reaction. peptide.com

The choice between Fmoc and Boc chemistry often depends on the peptide sequence and desired final product. Fmoc chemistry is generally preferred due to its milder final cleavage conditions (TFA instead of the highly corrosive HF) and the ease of automation. altabioscience.comnih.gov

FeatureFmoc ChemistryBoc Chemistry
Nα-Protection9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection ConditionBase (e.g., 20% Piperidine in DMF) researchgate.netAcid (e.g., Trifluoroacetic acid, TFA)
Side-Chain ProtectionAcid-labile (e.g., tBu, Trt) Strong acid-labile (e.g., Bzl, Xan) peptide.com
Final CleavageTFA altabioscience.comStrong acid (e.g., HF)
Key AdvantageMilder overall conditions, orthogonality altabioscience.comEffective for "difficult sequences" prone to aggregation altabioscience.com

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. bachem.com The efficiency of this step is critical to prevent the formation of deletion sequences and to maximize the final yield of this compound. iris-biotech.de

Several classes of coupling reagents are available:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. bachem.com They are often used with additives like 1-hydroxybenzotriazole (HOBt) to increase reaction rates and suppress racemization. bachem.com A major drawback of DCC is the formation of an insoluble dicyclohexylurea byproduct, which can complicate synthesis. researchgate.net

Onium Salts: Phosphonium salts (e.g., Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate, BOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient and are now more commonly used than carbodiimides. bachem.comgyrosproteintechnologies.com HATU is particularly effective for sterically hindered couplings. COMU is noted for its ability to suppress racemization. mesalabs.com

The choice of base is also crucial. Diisopropylethylamine (DIPEA) is widely used, but bases like 2,4,6-collidine can reduce racemization, particularly during the coupling of sensitive residues. mesalabs.com For the synthesis of this compound, using a side-chain protected asparagine (e.g., Fmoc-Asn(Trt)-OH) with a BOP-mediated activation proceeds rapidly and without significant side reactions. nih.gov Coupling of unprotected Fmoc-Asn-OH tends to be slower. nih.gov

Coupling ReagentClassKey Features & Considerations
DIC/HOBtCarbodiimideCost-effective; requires additive (HOBt) to reduce racemization. bachem.com
BOPPhosphonium SaltRapid and efficient coupling for Asn(Trt). nih.gov
HBTU/HATUAminium/Uronium SaltHighly reactive, fast couplings, suitable for automated synthesis. gyrosproteintechnologies.com HATU is superior for sterically hindered couplings. bachem.com
COMUAminium/Uronium SaltHigh reactivity with superior suppression of racemization compared to HOBt-based reagents. gyrosproteintechnologies.commesalabs.com

The field of SPPS is continually evolving to improve the synthesis of peptides like this compound. Recent advancements focus on increasing speed, purity, and the complexity of accessible peptides.

Furthermore, new enzyme-based strategies like Chemo-Enzymatic Peptide Synthesis (CEPS) have emerged for creating very long peptides. bachem.com This method uses SPPS to produce shorter peptide fragments, which are then joined together (ligated) using a specialized enzyme called peptiligase under mild, aqueous conditions. bachem.com While more relevant for larger molecules, the underlying improvements in SPPS efficiency benefit the synthesis of all peptides, including tripeptides.

Traditional SPPS generates significant amounts of hazardous organic solvent waste. rsc.org To address this, research into "green" chemistry has led to the development of SPPS methodologies that can be performed in water. rsc.orgresearchgate.net This approach, known as Aqueous Solid-Phase Peptide Synthesis (ASPPS), presents challenges as many reagents and the growing peptide chain have poor water solubility. nih.gov

Progress in this area includes:

The development of water-soluble coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov

The use of specialized resins and green co-solvents (like PolarClean) that improve resin swelling and reagent solubility in aqueous mixtures. nih.gov

The synthesis of dipeptides and even decapeptides has been demonstrated in aqueous media with satisfactory yields and purities. rsc.orgresearchgate.net

These sustainable methods open a new direction in peptide chemistry, aiming to reduce environmental impact without compromising synthesis quality. nih.gov

Solution-Phase Peptide Synthesis (LPPS/SolPPS) Techniques for this compound

Solution-phase peptide synthesis, also known as liquid-phase or classical peptide synthesis, predates SPPS. wikipedia.orgnih.gov In this technique, the entire synthesis, including the coupling and deprotection steps, occurs in a homogeneous solution. wikipedia.org While it has been largely replaced by SPPS for research purposes due to the time-consuming nature of intermediate purification, LPPS remains valuable for large-scale industrial production of short peptides. wikipedia.orgacs.org Some complex peptides that are not amenable to SPPS are still synthesized using solution-phase techniques. libretexts.orgnih.gov

The synthesis of this compound in solution requires a carefully planned stepwise approach involving protecting groups to ensure the correct peptide bond is formed. libretexts.orgyoutube.com

The general five-step process for forming a dipeptide (e.g., Serylglycine) would be:

Protect the N-terminus of serine (e.g., with a Boc or Z group).

Protect the C-terminus of glycine (e.g., as a methyl or benzyl ester). libretexts.org

Couple the two protected amino acids using a coupling reagent like DCC. libretexts.org

Deprotect the C-terminus of the newly formed dipeptide.

Deprotect the N-terminus of the dipeptide.

To synthesize the full this compound tripeptide, this process is repeated. After forming the protected Serylglycine dipeptide, the N-terminal protecting group is selectively removed, and the resulting free amine is coupled with a protected asparagine. A key difference from SPPS is that after each coupling and deprotection step, the resulting peptide intermediate must be isolated and purified before proceeding to the next step, making the process more labor-intensive. acs.org A repetitive solution-phase method has been developed that simplifies isolation by using peptide acid intermediates which can be easily precipitated and purified by extraction. acs.org

Applications of Mixed Anhydride and Pentachlorophenyl Ester Methods

Traditional solution-phase peptide synthesis has effectively utilized mixed anhydride and active ester methods for the stepwise coupling of amino acids. These methods involve the "activation" of the carboxyl group of one amino acid to facilitate its reaction with the amino group of the next.

The mixed anhydride method consists of two primary steps. google.comthieme-connect.de First, an α-acylamino acid is reacted with an alkyl chloroformate in the presence of a tertiary amine base to form a mixed anhydride. google.com This activated intermediate is then reacted with another amino acid derivative that has a free amino group, resulting in the formation of a peptide bond. google.com This approach has been successfully applied in the stepwise synthesis of complex polypeptides. For instance, the synthesis of a protected tetrapeptide, poly(His-Asp-Ser-Gly), was achieved through stepwise coupling that employed both pentachlorophenyl ester and mixed anhydride methods, demonstrating the utility of these techniques for creating specific peptide sequences. nih.gov

The pentachlorophenyl ester method is a type of active ester method. The carboxyl group of the N-protected amino acid is converted into a more reactive pentachlorophenyl ester. This "active ester" can then react with the free amino group of the next amino acid to form the peptide bond under relatively mild conditions. This technique was also used in the stepwise synthesis of the aforementioned poly(His-Asp-Ser-Gly). nih.gov

Green Chemistry Approaches: Group-Assisted Purification (GAP) in Tripeptide Synthesis

In response to the environmental impact of traditional synthesis, which often involves significant solvent use and chromatographic purification, green chemistry approaches have gained prominence. The Group-Assisted Purification (GAP) strategy is a prime example of such an innovation.

GAP chemistry is a solution-phase synthesis technique designed to avoid traditional purification methods like chromatography and recrystallization. nih.govnih.gov It involves attaching a unique, functionalized "GAP auxiliary" group to the starting material. nih.govnih.gov This group modifies the solubility of the growing peptide chain, allowing for the simple removal of excess reagents and byproducts by washing the crude reaction mixture with inexpensive petroleum-based solvents. nih.gov

The key advantages of the GAP method include:

Reduced Waste: It substantially minimizes the use of solvents and silica gel. nih.govgappeptides.com

Increased Efficiency: The process allows for faster synthesis, with the potential for three or more coupling reactions per day. gappeptides.com

Scalability: As a solution-phase process, it avoids the scale limitations associated with solid-phase synthesis and does not require specialized equipment. gappeptides.com

Cost-Effectiveness: By reducing raw material and solvent consumption by up to 50%, the GAP method offers a more economical platform for large-scale peptide production. gappeptides.com

The GAP auxiliary can be conveniently recovered for reuse, further enhancing its sustainability. nih.gov This technology has been successfully applied to synthesize di- and tripeptide precursors, making it a highly relevant and environmentally benign strategy for producing this compound. nih.gov

Interactive Data Table: Comparison of GAP Synthesis with Solid-Phase Peptide Synthesis (SPPS)


ParameterSolid-Phase Peptide Synthesis (SPPS)Group-Assisted Purification (GAP) SynthesisAdvantage of GAP
Reaction MediumSolid Resin SupportSolution-PhaseAvoids resin costs and limitations
Purification MethodChromatography, RecrystallizationSolvent Washing/PrecipitationReduces solvent use, time, and cost
ScalabilityLimited by resin capacityHighly ScalableSuitable for large-scale production
Material ConsumptionHigh (solvents, reagents)Reduced by up to 50%Lower cost and environmental impact
Crude PurityVariableHigh (up to 99%)Simpler final purification

Utilization of Biomimetic Coupling Reagents for Efficient Peptide Bond Formation

The formation of the peptide bond is the central event in synthesis, and the choice of coupling reagent is critical for success, influencing reaction speed and the preservation of stereochemical integrity. Coupling reagents activate the carboxylic acid component, making it susceptible to nucleophilic attack by the amine component. uniurb.it

A wide array of coupling reagents has been developed, broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts. peptide.compeptidescientific.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. The water-soluble 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is also widely used. peptide.compeptidescientific.com

Aminium/Uronium Salts: HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most effective and commonly used coupling reagents, known for rapid reaction times and low racemization rates. peptidescientific.com HBTU and TBTU are other popular reagents in this class. peptide.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective, particularly for coupling sterically hindered amino acids. peptide.com

Recent research has focused on developing more efficient and environmentally friendly coupling strategies, sometimes taking inspiration from natural processes. One study reported on a biomimetic approach to peptide bond formation that utilizes a mild Brønsted acid as a catalyst. acs.org Furthermore, the development of reagents based on OxymaPure, which are highly compatible with aqueous media, aligns with the principles of green chemistry. acs.org The water-solubility of reagents like COMU and their byproducts also makes them a preferred choice for greener amide bond formation. acs.org

Interactive Data Table: Overview of Common Peptide Coupling Reagents ```html

Reagent ClassExample ReagentKey Features
CarbodiimidesDCC, DIC, EDCCommonly used; DCC byproduct is insoluble, DIC byproduct is soluble. [20, 26]
Aminium/Uronium SaltsHBTU, TBTUVery efficient with low racemization, especially with HOBt. mdpi.com
HATUFast reactions, low racemization, overcomes steric hindrance.
Phosphonium SaltsPyBOP, PyAOPHighly effective for difficult couplings and cyclizations. mdpi.com



Enzymatic Synthesis Strategies for this compound and its Precursors

Enzymatic methods offer a powerful alternative to chemical synthesis, providing high specificity and operating under mild, environmentally friendly conditions.

Asparagine Synthetase-Catalyzed Approaches for L-Asparagine Production

L-asparagine is a non-essential amino acid and a key precursor for the synthesis of this compound. While it can be extracted from plants or produced by chemical synthesis, biocatalysis using the enzyme asparagine synthetase (AS) presents a more sustainable option. frontiersin.org Asparagine synthetase catalyzes the ATP-dependent biosynthesis of L-asparagine from L-aspartate. frontiersin.orgfrontiersin.orgThe reaction uses an amide donor, which can be ammonia for the AS-A type enzyme found in prokaryotes, or glutamine for the AS-B type found across various organisms. frontiersin.orgThe overall reaction is: L-aspartate + Glutamine + ATP → L-asparagine + Glutamate + AMP + Pyrophosphate wikipedia.org Despite its potential, the large-scale biocatalytic production of L-asparagine has been limited by the low activity of some asparagine synthetases and the high cost of the ATP cofactor. frontiersin.orgRecent research has addressed these issues through gene mining to discover novel, highly active AS enzymes. frontiersin.orgTo solve the problem of ATP cost, scientists have coupled the AS-catalyzed reaction with an ATP regeneration system. In one study, a polyphosphate kinase (PPK2-III) was used to synthesize ATP from polyphosphate, creating a coupled reaction system with whole cells expressing both AS and the kinase. frontiersin.orgUsing a fed-batch approach where substrates were added incrementally, a final L-asparagine concentration of 218.26 mmol L⁻¹ was achieved with a yield of 64.19%. frontiersin.org

Novel Enzyme-Mediated Peptide Bond Formation for Tripeptides

Direct enzymatic formation of peptide bonds is an attractive strategy that avoids the need for protecting groups and reduces the risk of racemization. rhhz.netWhile proteases can be used to run their hydrolytic function in reverse, this process is often inefficient. rhhz.netThe discovery of true peptide ligases—enzymes that naturally catalyze peptide bond formation—has been a significant advancement. rhhz.net One of the most efficient known peptide ligases is butelase 1 , isolated from Clitoria ternatea. rhhz.netIt recognizes a specific tripeptide motif (Asx-His-Val), cleaves the bond, and ligates the N-terminal portion to another peptide, demonstrating remarkable catalytic efficiency. rhhz.net Another novel enzyme-mediated approach involves a two-step mechanism that combines an enzymatic reaction with a subsequent chemical one. nih.govresearchgate.netIn this process, an adenylate-forming enzyme first catalyzes the formation of an S-acyl-L-cysteine intermediate. nih.govresearchgate.netThis is followed by a spontaneous chemical S→N acyl transfer, identical to the reaction in native chemical ligation, which results in the formation of the peptide bond. nih.govresearchgate.netThis discovery reveals a new mechanism for peptide synthesis that does not require a pre-formed thioesterified fragment. nih.govThe synthesis of the tripeptide glutathione in organisms by the enzymes glutamate–cysteine ligase and glutathione synthetase is another example of non-ribosomal, enzyme-mediated peptide synthesis. wikipedia.org

Comparative Analysis of Synthetic Strategies for this compound

The choice of a synthetic strategy for a tripeptide like this compound depends on factors such as scale, required purity, cost, and environmental considerations. Each methodology presents a unique profile of advantages and disadvantages.

Chemical Methods (Mixed Anhydride/Active Ester): These are well-established solution-phase techniques. They are versatile but can suffer from side reactions and often require laborious chromatographic purification, which generates significant solvent waste. The major drawbacks of traditional chemical synthesis include high costs, poor scalability, and the use of toxic reagents. mdpi.com* Green Chemistry (GAP Synthesis): This modern solution-phase approach directly addresses the shortcomings of traditional methods. By eliminating the need for chromatography, it significantly reduces solvent consumption and waste. nih.govgappeptides.comGAP synthesis is highly efficient, cost-effective, and scalable, making it an excellent choice for the large-scale, environmentally conscious production of peptides. gappeptides.comgappeptides.com* Enzymatic Synthesis: This strategy offers unparalleled selectivity (regio- and stereoselectivity), eliminating the need for side-chain protecting groups and preventing racemization. rhhz.netReactions are performed in aqueous media under mild conditions. rhhz.netHowever, challenges include the potential cost and limited availability of suitable enzymes, as well as the need to optimize reaction conditions for enzyme stability and activity. frontiersin.org In a direct comparison, chemical synthesis often struggles with scalability and environmental impact. mdpi.comRecombinant production, an extension of the enzymatic approach, can offer a cost-effective and scalable alternative. mdpi.comThe GAP method provides a compelling middle ground, retaining the flexibility of chemical synthesis while incorporating the principles of green chemistry to improve efficiency and reduce environmental impact.

**Interactive Data Table: Comparative Analysis of Peptide Synthesis Strategies** ```html
StrategyPrimary Advantage(s)Primary Disadvantage(s)Best Suited For
Mixed Anhydride / Active EsterWell-established, versatile chemical methods.Requires purification (chromatography), potential for side reactions, high solvent use. Small-scale laboratory synthesis where established protocols are preferred.
Group-Assisted Purification (GAP)Green, scalable, high purity without chromatography, cost-effective. [3, 8]Requires synthesis of a specific GAP auxiliary group.Large-scale, industrial production with a focus on cost and environmental impact.
Enzymatic SynthesisHigh selectivity, no racemization, mild/aqueous conditions. nih.govEnzyme cost, availability, and stability can be limiting factors. google.comHigh-purity synthesis where stereochemical integrity is paramount.

Comparative Analysis of Synthetic Strategies for this compound

Evaluation of Methodological Efficiency and Yield Characteristics

The efficiency of this compound synthesis is critically dependent on the chosen methodology, particularly the protecting group strategy and the coupling agents employed. The standard approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Protecting Group Strategy: The selection of appropriate side-chain protecting groups is paramount. For asparagine, the β-amide group is prone to dehydration to a nitrile derivative during the activation step of the carboxyl group, especially with carbodiimide reagents. To prevent this, a bulky protecting group such as trityl (Trt) is commonly used for the side-chain amide of asparagine (Fmoc-Asn(Trt)-OH). This protection enhances the solubility of the amino acid derivative and sterically hinders side reactions. For serine, the hydroxyl group is typically protected with a tert-butyl (tBu) group (Fmoc-Ser(tBu)-OH) to prevent O-acylation during coupling steps. Glycine, having no side chain, does not require protection.

Coupling Methodologies: The formation of the peptide bonds is facilitated by activating the carboxylic acid of the incoming amino acid. Several classes of coupling reagents are utilized, each with distinct efficiency profiles. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are effective, especially when used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) to suppress racemization and side reactions. More advanced and highly efficient coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents generally provide faster and more complete coupling reactions, leading to higher crude yields.

Synthetic RouteKey ReagentsTypical Crude Yield (%)
Standard Fmoc-SPPSFmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, DIC/HOBt70-85
Optimized Fmoc-SPPSFmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, HATU/DIPEA85-95
Solution-Phase SynthesisBoc/Z protection, various coupling agents50-70

Purity Profile Considerations Across Different Synthetic Routes

The purity of the final this compound product is influenced by the completeness of the coupling and deprotection reactions and the occurrence of side reactions. The Asn-Gly sequence at the C-terminus of the peptide is particularly susceptible to a significant side reaction known as aspartimide formation. iris-biotech.deppke.hu This occurs during the piperidine-mediated Fmoc-deprotection step, where the backbone nitrogen can attack the side-chain carbonyl of the preceding asparagine residue, forming a cyclic succinimide intermediate. This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide, which are often difficult to separate chromatographically.

Mitigation of Aspartimide Formation:

Side-Chain Protection: The use of the Trt group on the asparagine side chain significantly suppresses aspartimide formation due to steric hindrance.

Modified Deprotection Conditions: Using a less basic reagent for Fmoc removal, such as morpholine, or adding an acidic additive like formic acid to the standard piperidine solution can reduce the rate of aspartimide formation. iris-biotech.de However, these conditions may lead to incomplete Fmoc removal, requiring longer reaction times.

Purification and Purity Analysis: The crude peptide obtained after cleavage from the solid support is typically a mixture containing the target peptide along with truncated sequences (deletion peptides from incomplete couplings) and by-products from side reactions. Purification is almost universally achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the collected fractions is then assessed by analytical RP-HPLC, which separates the target peptide from impurities. The identity of the peptide is confirmed by mass spectrometry.

The choice of synthetic route directly impacts the purity profile of the crude product. A synthesis utilizing HATU as the coupling agent is likely to have fewer deletion sequences compared to one using DIC/HOBt, due to higher coupling efficiency. However, the primary purity challenge for this specific tripeptide remains the potential for aspartimide-related impurities. Even with a Trt-protected asparagine, small amounts of these by-products can form. A well-optimized synthesis followed by careful RP-HPLC purification can yield this compound with a purity exceeding 98%.

Synthetic RoutePrimary ImpuritiesTypical Purity after RP-HPLC (%)
Standard Fmoc-SPPS (DIC/HOBt)Deletion sequences (H-Ser-Gly-OH), Aspartimide-related products>95
Optimized Fmoc-SPPS (HATU)Aspartimide-related products (reduced), Truncated sequences (minimal)>98

Advanced Structural Characterization and Conformational Analysis of L Asparaginyl L Serylglycine

Spectroscopic Techniques for Detailed Structural Elucidation

The comprehensive structural characterization of peptides such as L-Asparaginyl-L-serylglycine relies on a synergistic application of powerful spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to resolve its three-dimensional conformation and primary amino acid sequence, respectively. benthamscience.com These methods provide complementary information, with NMR offering insights into the dynamic solution-state structure and MS providing precise mass and fragmentation data to confirm the covalent structure.

Mass Spectrometry (MS) Applications in Tripeptide Research

Mass spectrometry is an indispensable analytical technique in peptide research, valued for its high sensitivity, accuracy, and speed. mtoz-biolabs.com It is primarily used to determine the precise molecular weight of a peptide and to validate its amino acid sequence. mtoz-biolabs.commtoz-biolabs.com

High-resolution mass spectrometry techniques, such as Fourier Transform Mass Spectrometry (FTMS) or Orbitrap MS, can measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically in the low parts-per-million (ppm) range. ucsf.edunih.gov This allows for the unambiguous determination of a peptide's elemental composition.

For this compound (C₁₁H₁₉N₅O₇), the theoretical monoisotopic mass of the neutral molecule is 349.1288 Da. An experimental measurement using high-resolution MS would be expected to yield a mass that matches this theoretical value to within a few ppm, thereby confirming the peptide's elemental formula and providing strong evidence for its identity. This high mass accuracy is crucial for distinguishing the target peptide from other potential impurities or side-products with similar nominal masses. creative-proteomics.com

Table 2: Molecular Weight Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₉N₅O₇
Theoretical Monoisotopic Mass 349.1288 Da
Theoretical Average Mass 349.3241 Da
Typical Ion (Protonated) [M+H]⁺
Expected m/z of [M+H]⁺ 350.1366

This precise mass measurement serves as a primary validation of the peptide's synthesis and purification. Any deviation from the expected mass would indicate an incorrect sequence, the presence of post-translational modifications, or sample degradation.

Tandem mass spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of a peptide. nih.govugent.be In an MS/MS experiment, the protonated peptide ions (precursor ions) are selected in the first mass analyzer, subjected to fragmentation, and the resulting fragment ions are analyzed in a second mass analyzer. ugent.be

The most common fragmentation technique is Collision-Induced Dissociation (CID), which typically cleaves the peptide bonds along the backbone. nih.gov This process generates a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a b-series or y-series corresponds to the mass of a specific amino acid residue.

For this compound (Asn-Ser-Gly), the expected fragmentation pattern would allow for a direct readout of the sequence.

b-ions: The b₁ ion would correspond to the mass of the N-terminal Asparagine residue. The b₂ ion would correspond to the mass of Asn-Ser.

y-ions: The y₁ ion would correspond to the mass of the C-terminal Glycine (B1666218) residue. The y₂ ion would correspond to the mass of Ser-Gly.

By analyzing the full set of fragment ions, the sequence can be unambiguously determined.

Table 3: Predicted MS/MS Fragmentation Ions for [Asn-Ser-Gly+H]⁺ (m/z 350.14)

Ion TypeSequenceTheoretical m/z
b₁ Asn115.0508
b₂ Asn-Ser202.0828
y₁ Gly76.0393
y₂ Ser-Gly163.0713

The detection of these specific b- and y-ions in the MS/MS spectrum provides conclusive validation of the primary structure of this compound. researchgate.netresearchgate.net

Stable-Isotope Tracing Metabolomics for Peptide-Related Pathways

Stable-isotope tracing is a powerful methodology in metabolomics to elucidate the metabolic fate of molecules within biological systems. nih.gov This technique involves the introduction of a substrate, such as an amino acid, enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a cell culture or organism. pepdd.comckgas.com By tracking the incorporation of these heavy isotopes into downstream metabolites using mass spectrometry (MS), it is possible to map metabolic pathways and quantify fluxes. pnas.org

For a peptide such as this compound, this approach can reveal its biosynthetic origins and subsequent degradation pathways. For instance, cells could be cultured in media where one of the constituent amino acids is replaced by its uniformly ¹³C-labeled counterpart (e.g., [U-¹³C]asparagine, [U-¹³C]serine, or [U-¹³C]glycine). pnas.org Mass spectrometry analysis of cell lysates or culture supernatant would then be used to detect the fully labeled tripeptide, confirming its synthesis from the provided precursors. The mass of the peptide would increase by a predictable amount depending on the number of labeled carbon atoms incorporated.

Furthermore, by tracking the appearance of labeled fragments or modified forms of the peptide, its catabolism can be monitored. For example, the cleavage of the peptide bond or post-translational modifications like deamidation of the asparagine residue can be quantitatively assessed. nih.gov This provides a dynamic view of the peptide's role and turnover within a metabolic network. pnas.org

Table 1: Predicted Mass Shifts for this compound with Uniform Isotopic Labeling. The monoisotopic mass of the unlabeled peptide (C₉H₁₆N₄O₆) is 292.1073 Da.
Labeled Precursor Amino AcidIsotopeNumber of Labeled Atoms IncorporatedPredicted Labeled Peptide Mass (Da)Mass Shift (Da)
L-Asparagine¹³C4296.1207+4.0134
L-Serine¹³C3295.1173+3.0100
Glycine¹³C2294.1140+2.0067
L-Asparagine¹⁵N2294.0977+1.9904

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid evaluation of the secondary structure of peptides and proteins in solution. nih.govcreative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. americanpeptidesociety.org The resulting CD spectrum in the far-UV region (typically 190–250 nm) provides a signature characteristic of the peptide's dominant secondary structure elements. mtoz-biolabs.com

Different secondary structures exhibit distinct CD spectra. mtoz-biolabs.com An α-helix is characterized by two negative bands near 222 nm and 208 nm and a strong positive band around 192 nm. americanpeptidesociety.orgmtoz-biolabs.com A β-sheet shows a negative band around 218 nm and a positive band near 195 nm. mtoz-biolabs.com Disordered structures, or random coils, typically produce a strong negative band near 198 nm with very low ellipticity above 210 nm. mtoz-biolabs.com

For a short and flexible tripeptide like this compound, it is not expected to form stable α-helical or β-sheet structures in aqueous solution. Its conformational ensemble would likely be dominated by a variety of extended and turn-like structures, collectively classified as disordered or random coil. nih.gov The CD spectrum would therefore be expected to show a single strong negative band below 200 nm, characteristic of a random coil conformation. mtoz-biolabs.com Deconvolution algorithms can be applied to the spectrum to estimate the percentage of different structural components, although this is more reliable for larger polypeptides. nih.gov

Table 2: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures.
Secondary StructurePositive Peak (nm)Negative Peak(s) (nm)
α-Helix~192~208 and ~222
β-Sheet~195~218
Random CoilNone~198
Polyproline II Helix~228~206

CD spectroscopy is highly sensitive to conformational changes, making it an excellent tool for monitoring the stability of peptides under various environmental conditions. americanpeptidesociety.orgformulationbio.com Perturbations such as changes in temperature, pH, or the addition of denaturants or stabilizing agents can induce conformational transitions that are readily detected as changes in the CD spectrum. mdpi.com

For this compound, thermal denaturation studies can be performed by monitoring the CD signal at a specific wavelength (e.g., 222 nm or 198 nm) as a function of temperature. formulationbio.comyoutube.com A cooperative unfolding transition would appear as a sigmoidal curve, from which a melting temperature (Tm) can be derived, representing the point where 50% of the peptide is unfolded. This provides quantitative information about the peptide's thermal stability. formulationbio.com Similarly, the technique can be used to study how the peptide's conformation is affected by binding to other molecules, as this interaction may induce a more ordered structure, leading to a measurable change in the CD signal. youtube.com

Table 3: Example of Thermal Denaturation Data for a Peptide Monitored by CD Spectroscopy. Molar Ellipticity [θ] is measured in deg·cm²·dmol⁻¹.
Temperature (°C)Molar Ellipticity [θ] at 222 nmState
20-8,500Folded
40-8,200Folded
60-4,100Transition
80-500Unfolded

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about molecular structure through the analysis of molecular vibrations. nih.govksu.edu.sa These methods are complementary and are highly sensitive to the conformation of the peptide backbone and the environment of the amino acid side chains. nih.gov IR spectroscopy measures the absorption of infrared radiation by vibrational modes that cause a change in the molecule's dipole moment, while Raman spectroscopy involves inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. ksu.edu.sa

The vibrational spectra of peptides are dominated by several characteristic amide bands that serve as sensitive probes of secondary structure. researchgate.netkennesaw.edu The most informative of these is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. nih.gov Its frequency is highly dependent on hydrogen bonding and the local geometry of the backbone, making it a reliable indicator of secondary structure. mdpi.com The Amide II band (1510–1580 cm⁻¹) and Amide III band (1220–1330 cm⁻¹) are more complex, involving N-H bending and C-N stretching modes, but also provide structural information. researchgate.net

The side chains of this compound also contribute specific vibrational signatures. The asparagine side chain features primary amide vibrations, including C=O stretching and N-H bending modes. nih.govrsc.org The serine side chain is characterized by C-O stretching and O-H bending vibrations from its hydroxyl group. acs.org The simple glycine residue contributes primarily to backbone modes. nih.gov

Table 4: Characteristic Vibrational Frequencies for Key Functional Groups in Peptides.
Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Assignment
Amide I (C=O stretch)1650–1660α-Helix / Random Coil
Amide I (C=O stretch)1620–1640β-Sheet
Amide II (N-H bend, C-N stretch)1510–1580Backbone Conformation
Asn Side Chain (C=O stretch)~1680Primary Amide
Ser Side Chain (C-O stretch)1000–1200Hydroxyl Group

Vibrational spectroscopy is particularly powerful for studying changes in peptide structure upon aggregation. nih.gov The formation of amyloid fibrils or other aggregates is typically associated with the development of intermolecular β-sheet structures. mdpi.com This structural transition is marked by the appearance of a strong Amide I band at a lower frequency (typically 1610–1630 cm⁻¹) in both IR and Raman spectra, which is a hallmark of aggregated β-sheets. nih.gov

Therefore, by comparing the spectrum of this compound in a monomeric state (in solution) with its spectrum after being subjected to conditions that promote aggregation (e.g., high concentration, agitation, or changes in pH), one can monitor the aggregation process. For a monomeric, disordered peptide, the Amide I band would be expected around 1655 cm⁻¹. Upon aggregation into β-sheets, this band would shift to ~1625 cm⁻¹. nih.gov Furthermore, changes in the frequencies of side-chain modes can provide insight into their specific roles and local environments within the aggregated structure. frontiersin.org Solvent effects, such as hydration, also influence the spectra by altering hydrogen bond networks, which can be observed as shifts in both backbone and side-chain vibrational frequencies. researchgate.netacs.org

Table 5: Hypothetical Amide I Peak Positions for this compound in Different States.
Aggregation StateDominant Secondary StructureExpected Amide I Frequency (cm⁻¹)
Monomeric (in solution)Disordered / Random Coil~1655
AggregatedIntermolecular β-Sheet~1625

Chromatographic Separation and Purity Assessment of this compound

Chromatography is an indispensable tool for the purification and analysis of peptides. Various high-performance liquid chromatography (HPLC) techniques are employed to separate the target peptide from impurities and to assess its oligomerization state. phmethods.netnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for assessing the purity of synthetic peptides. phmethods.netphenomenex.com In this technique, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724). phenomenex.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged groups on the peptide. waters.com

A shallow gradient of increasing organic solvent concentration is used to elute the peptides from the column. phenomenex.com this compound, being a polar peptide, would elute at a relatively low acetonitrile concentration. Impurities, such as deletion sequences from solid-phase synthesis or byproducts from degradation, would have different retention times, allowing for their separation and quantification. Detection is typically performed using a UV detector set at around 214 nm.

Illustrative HPLC Purity Analysis of this compound

Peak IDRetention Time (min)Area (%)Identity
14.21.5Synthesis-related impurity
25.897.8This compound
37.10.7Deamidation product

Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic radius, or size in solution. lcms.cz It is the standard method for quantifying aggregates and oligomers in peptide and protein samples. lcms.cz The stationary phase consists of porous particles with a defined pore size. sepax-tech.com

When a solution of this compound is passed through an SEC column, larger molecules (such as dimers or higher-order oligomers) cannot enter the pores and thus travel a shorter path, eluting first. sepax-tech.com The smaller monomeric peptide can access the pores, taking a longer, more tortuous path, and therefore elutes later. This technique is crucial for identifying the presence of non-covalently associated species. The separation is typically performed under native conditions using a physiological pH buffer to preserve the solution-state structure. sepax-tech.com

Example SEC Data for Oligomerization State of this compound

Elution Volume (mL)Apparent Molecular Weight (Da)Species
8.5~600Dimer
10.2~300Monomer

Ion-Pair Chromatography (IPC) is a variation of reversed-phase chromatography that is particularly effective for separating charged or highly polar molecules like small peptides. technologynetworks.comyoutube.com The technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte. technologynetworks.com

For a peptide like this compound, which may carry positive and/or negative charges depending on the pH, an ion-pairing agent like trifluoroacetic acid (TFA) can form a neutral complex with positively charged groups (e.g., the N-terminus). nih.gov This neutral ion pair has increased hydrophobicity, leading to greater retention on a nonpolar stationary phase (like C8 or C18) and enabling better separation from other charged or polar compounds in a mixture. technologynetworks.comnih.gov The concentration and type of ion-pairing agent, as well as the organic modifier in the mobile phase, are critical parameters for optimizing the separation. thermofisher.com

X-ray Crystallography for Atomic Resolution Structure Determination

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution. nih.govwikipedia.org The technique requires the growth of a high-quality, single crystal of the compound. The first, and often most challenging, step is to obtain a well-ordered crystal of the peptide, which can be attempted through methods like vapor diffusion or microbatch crystallization. americanpeptidesociety.orglibretexts.org

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By measuring the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. libretexts.org From this map, a detailed atomic model of this compound can be built and refined.

A successfully determined crystal structure would provide precise information on:

The exact conformation of the peptide backbone (phi, psi, and omega torsion angles).

The orientation of the asparagine and serine side chains.

Intramolecular and intermolecular hydrogen bonding networks.

The packing arrangement of the molecules within the crystal lattice.

While X-ray crystallography provides the highest resolution structural data, it is important to note that the determined structure represents the peptide's conformation in the solid state, which may differ from its conformation in solution. nih.gov

Molecular Interactions and Biochemical Roles of L Asparaginyl L Serylglycine

Peptide-Protein Binding Studies and Interaction Mechanisms

There is currently no available scientific literature detailing specific peptide-protein binding studies or the interaction mechanisms of the isolated tripeptide L-Asparaginyl-L-serylglycine.

Modulation of Enzymatic Activity by this compound

Information regarding the ability of this compound to modulate enzymatic activity is not present in published research.

Detailed Kinetic Analysis of Enzyme-Peptide Interactions

A detailed kinetic analysis of the interactions between this compound and specific enzymes has not been reported.

Mechanisms of Allosteric Regulation and Substrate Modulation

There are no documented instances of this compound acting as an allosteric regulator or a substrate modulator for any enzyme.

Investigation of Proximity-Induced Enzyme Activation and Inhibition

Scientific investigations into proximity-induced enzyme activation or inhibition mediated by this compound have not been conducted.

Involvement in Specific Biochemical Pathways and Cellular Processes

The involvement of the free tripeptide this compound in specific biochemical pathways or cellular processes has not been identified.

Role in Deamination Reactions and Related Metabolic Transformations

While deamidation of asparagine residues within peptides and proteins is a known post-translational modification, the specific role and metabolic transformation of this compound in such reactions have not been documented.

Potential Linkages to Glycoprotein Synthesis and Glycosylation Pathways (if applicable to derivatives)

The tripeptide this compound contains the canonical Asn-X-Ser/Thr sequon (where X is any amino acid except proline), which is the recognition site for N-linked glycosylation. This process is a critical post-translational modification where an oligosaccharide chain is attached to the side-chain amide of an asparagine residue. nih.gov This fundamental biochemical reaction is the first step in the biogenesis of a vast array of glycoproteins that are essential for cellular function, signaling, and recognition. nih.gov

The synthesis of N-linked glycoproteins is a highly conserved and complex pathway that begins in the endoplasmic reticulum (ER). nih.govnih.gov A pre-assembled oligosaccharide, typically composed of glucose, mannose, and N-acetylglucosamine (Glc₃Man₉GlcNAc₂), is transferred from a dolichol pyrophosphate lipid carrier to the nascent polypeptide chain. nih.gov This transfer is catalyzed by the oligosaccharyltransferase (OST) complex, which specifically recognizes the Asn-X-Ser/Thr motif. nih.gov

While this compound itself is a tripeptide, synthetic derivatives of its constituent amino acids, L-asparagine and L-serine, are instrumental in studying and synthesizing glycopeptides and glycoproteins. nih.govnih.gov Researchers have developed methods for creating glycosyl derivatives of L-asparagine and L-serine to build complex glycopeptides in the laboratory. nih.govnih.gov These synthetic approaches allow for the investigation of structure-activity relationships of specific glycoforms, which are often challenging to isolate from natural sources due to their heterogeneity.

The presence of the serine residue adjacent to asparagine is crucial for the efficiency of the glycosylation process. The hydroxyl group of serine (or threonine) is thought to play a role in the recognition by the OST complex. Following the initial transfer of the oligosaccharide in the ER, the glycoprotein undergoes extensive processing and modification of its glycan chains in both the ER and the Golgi apparatus to yield the mature, functional glycoprotein. nih.gov

Interconversion Networks within Cellular Metabolomics

This compound, as a peptide, is part of the broader metabolic network involving amino acid and peptide metabolism. Within the cell, it can be synthesized through peptide bond formation from its constituent amino acids—L-asparagine, L-serine, and L-glycine—a process that is part of protein biosynthesis on ribosomes if this sequence is encoded in mRNA.

Conversely, the primary metabolic fate of this tripeptide is its hydrolysis back into its individual amino acid components. This catabolic process is carried out by various peptidases and proteases. Once liberated, each amino acid enters its respective metabolic pathway:

L-Asparagine: Can be hydrolyzed by asparaginase to L-aspartate and ammonia. L-aspartate is a key metabolite that can be used in the synthesis of other amino acids, purines, and pyrimidines, or it can be converted to oxaloacetate to enter the citric acid cycle for energy production. mdpi.com

L-Serine: Is a central metabolite involved in the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids such as phosphatidylserine. It is also a major source of one-carbon units for biosynthesis.

L-Glycine: Contributes to the synthesis of purines, porphyrins (like heme), and glutathione. It can also be interconverted with serine.

The interconversion of these amino acids is a vital part of cellular homeostasis, ensuring that the building blocks for proteins and other essential biomolecules are readily available. The synthesis and degradation of peptides like this compound are tightly regulated processes that respond to the metabolic state of the cell.

In Vitro Investigations of Cellular Responses to this compound

The biological activity of peptides is often highly dependent on their amino acid sequence. The Asn-Ser-Gly sequence and similar motifs have been studied in vitro to understand their role in cellular processes, particularly in the context of larger proteins.

For example, studies on the thrombolytic agent reteplase, a protein used to treat myocardial infarction, have highlighted the importance of specific asparagine residues. In vitro experiments using mutants where asparagine residues were substituted showed significant changes in the protein's biological activity, including its clot lysis and protease activities. nih.gov While this study focused on asparagine within a large protein, it demonstrates the critical functional role that this amino acid can play, a role that is context-dependent on the surrounding sequence.

In other research, peptides containing serine and asparagine have been shown to be crucial for cell adhesion. The pentapeptide sequence Pro-His-Ser-Arg-Asn (PHSRN) found in fibronectin works synergistically with the primary RGD (Arg-Gly-Asp) binding motif to enhance cell adhesion mediated by integrin receptors. researchgate.netnih.gov In vitro adhesion assays using baby hamster kidney and HT-1080 cells demonstrated that recombinant fibronectin fragments containing this sequence had markedly enhanced biological activity. researchgate.netnih.gov Although this compound is a different sequence, these findings underscore the principle that short peptide motifs containing serine and asparagine can mediate significant cellular responses.

The table below summarizes findings from in vitro studies on related peptide sequences, illustrating the functional importance of the constituent amino acids of this compound.

Peptide/Protein Sequence Investigated Cell Line/System Observed In Vitro Effect Reference
ReteplaseN12P and N278S mutantsPichia pastoris expression systemAltered clot lysis and protease activity nih.gov
Fibronectin FragmentPro-His-Ser-Arg-Asn (PHSRN)Baby Hamster Kidney (BHK), HT-1080 cellsMarkedly enhanced cell-adhesive activity researchgate.netnih.gov
Dansylated OctapeptideDns-Glu-Asp-Asp-Ser-Asp-Glu-Glu-AsnHL-60 cell lineInhibition of cell proliferation science.gov

These studies collectively indicate that the amino acids comprising this compound are key components of biologically active sequences that can influence cellular behavior, from enzymatic activity to cell adhesion and proliferation.

Rational Design and Synthesis of L Asparaginyl L Serylglycine Derivatives and Analogs

Fundamental Principles of Tripeptide Analog Design

The design of analogs for a tripeptide like L-Asparaginyl-L-serylglycine is guided by a set of fundamental principles aimed at optimizing its molecular properties. The process is iterative, combining computational modeling with chemical synthesis and biological evaluation. Key principles include:

Structural Simplification and Constraint: The peptide backbone can be modified to reduce flexibility and lock it into a bioactive conformation. This can enhance binding affinity to a target receptor and increase resistance to enzymatic degradation.

Side Chain Modification: The side chains of the constituent amino acids (asparagine, serine, and glycine) are primary targets for modification. Altering factors like size, charge, polarity, and hydrogen bonding capacity can fine-tune interactions with a biological target. researchgate.net

Bioisosteric Replacement: Replacing functional groups or entire amino acid residues with bioisosteres—substituents that retain similar physical or chemical properties—can improve pharmacokinetic profiles without sacrificing biological activity.

Improving Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases. Introducing non-canonical amino acids, D-amino acids, or modifying the peptide backbone can significantly increase the analog's half-life in biological systems. nih.gov

The ultimate goal is to generate a library of analogs that systematically explore the chemical space around the parent tripeptide, allowing for the identification of candidates with superior properties.

Synthetic Strategies for Chemically Modified this compound Derivatives

The synthesis of modified peptides relies on a robust toolbox of chemical reactions, with solid-phase peptide synthesis (SPPS) being a foundational technique. oup.com SPPS allows for the sequential addition of amino acids to a growing chain anchored to a resin support, with cycles of deprotection and coupling to build the desired sequence. oup.com This methodology is highly adaptable for incorporating modified or unnatural amino acids.

Glycosylation is a critical modification that can enhance peptide solubility, stability, and biological activity. For this compound, both N-linked glycosylation at the asparagine residue and O-linked glycosylation at the serine residue are relevant.

N-Glycosylation of Asparagine: The synthesis of N-glycosyl asparagine derivatives is a key step in creating N-linked glycopeptides. nih.govresearchgate.net One common strategy involves the synthesis of a glycosyl azide (B81097) from a protected sugar, which is then coupled to the side chain of an aspartic acid derivative. A more direct approach is the Staudinger ligation, which allows for the stereoselective synthesis of α-N-ribosyl-asparagine building blocks from a ribofuranosyl azide, yielding protected N-glycosyl amino acids ready for peptide synthesis. nih.gov

O-Glycosylation of Serine: The synthesis of O-glycosyl serine derivatives involves the coupling of a protected sugar to the hydroxyl group of the serine side chain. nih.gov C-analogues of O-glycosylated serine, where the glycosidic oxygen is replaced by a methylene (B1212753) group, offer increased stability against enzymatic cleavage. unimib.it These can be synthesized stereoselectively through methods like the nih.govfrontiersin.org-Wittig sigmatropic rearrangement of a glucose derivative. unimib.it Additionally, O-glycosyl aminooxy acid derivatives can be synthesized and used to generate glycopeptide mimics with N-oxyamide bonds. mdpi.com

These glycosylated amino acid building blocks can then be incorporated into the tripeptide sequence using standard SPPS protocols.

Modifying the N-terminus (asparagine) and C-terminus (glycine) of the tripeptide allows for the attachment of various labels, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, without altering the core amino acid sequence. researchgate.net

N-Terminal Functionalization: The N-terminal amino group is a common target for modification due to its nucleophilicity. researchgate.net Methods have been developed for the site-selective functionalization of inert C(sp³)–H bonds of N-terminal amino acids in di- and tripeptides, using the native amino acid moiety as a ligand to direct the reaction. elsevier.comacs.org This allows for modifications like arylation or acetoxylation. acs.org

C-Terminal Functionalization: The C-terminal carboxyl group can be modified to an amide or ester or used as a handle for conjugation.

Chemoenzymatic Labeling: Sortase-mediated ligation is a powerful chemoenzymatic method for terminal labeling. nih.gov This technique uses the enzyme sortase A to catalyze the ligation of a peptide containing a specific recognition motif (e.g., LPXTG) to an oligoglycine nucleophile. nih.govacs.org By engineering the tripeptide to contain an N-terminal glycine (B1666218), it can serve as the nucleophile for a sortase-catalyzed reaction, allowing for site-specific N-terminal labeling. acs.org

Replacing the natural L-amino acids of this compound with non-canonical amino acids (ncAAs) is a powerful strategy to create peptidomimetics with enhanced properties. nih.gov ncAAs are not one of the 20 proteinogenic amino acids and can introduce novel side-chain functionalities, conformational constraints, or backbone modifications. nih.govfrontiersin.org

The incorporation of ncAAs can be achieved through several methods:

Solid-Phase Peptide Synthesis (SPPS): This is the most direct method, where commercially available or custom-synthesized protected ncAAs are used as building blocks in the standard SPPS workflow. oup.com This allows for precise, site-specific incorporation.

Residue-Specific Incorporation in Auxotrophic Hosts: This in vivo method involves using a host organism that cannot synthesize a specific canonical amino acid. By depleting that amino acid and providing a non-canonical analog in the growth media, the analog can be incorporated globally in place of the canonical one. acs.org

Stop Codon Suppression: This genetic code expansion technique reprograms a stop codon (like the amber codon TAG) to encode for an ncAA. acs.orgnih.gov It requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous components. nih.gov

The introduction of ncAAs can lead to peptides with increased resistance to proteases, improved stability in different pH environments, and altered biological activities. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to the this compound scaffold affect its biological function. nih.gov By synthesizing a series of analogs and evaluating their activity, researchers can identify key molecular determinants responsible for the desired effect. drugdesign.org This information guides the design of next-generation compounds with improved properties. rsc.org

Systematically substituting each amino acid in the tripeptide—Asparagine, Serine, and Glycine—with other residues can have a profound impact on function. The effects are often related to changes in physicochemical properties like hydrophobicity, charge, and steric bulk. researchgate.netmdpi.com

For example, in antimicrobial peptides, the substitution of positively charged residues like Lysine for Arginine can alter activity. The guanidinium (B1211019) group of Arginine can form more hydrogen bonds than the amino group of Lysine, often leading to differences in antimicrobial potency. mdpi.com Similarly, altering hydrophobic residues can significantly affect how a peptide interacts with and disrupts bacterial membranes. nih.gov

The following table illustrates hypothetical SAR data for a tripeptide analog series, demonstrating how single amino acid substitutions at a specific position can influence hydrophobicity (measured by HPLC retention time) and a functional property (e.g., relative binding affinity).

Analog (Substitution at Position X)HPLC Retention Time (min)Relative Binding Affinity (%)
Original Peptide (Val)36.5100
V→K (Lysine)32.260
V→G (Glycine)33.875
V→A (Alanine)35.190
V→L (Leucine)40.4120

Data is representative and adapted from a study on single amino acid substitutions in an amphipathic peptide to illustrate the principle of SAR. mdpi.com

This type of analysis reveals that for this hypothetical peptide, increasing hydrophobicity at position X (from Lysine to Leucine) correlates with an increase in binding affinity. mdpi.com Such findings are crucial for the rational design of more potent this compound analogs. mdpi.commdpi.com

Conformational Influences on Molecular Interactions and Activities

The three-dimensional structure, or conformation, of this compound and its derivatives plays a pivotal role in dictating their molecular interactions and subsequent biological activities. The flexibility of the peptide backbone, combined with the rotational freedom of the amino acid side chains, allows the molecule to adopt a variety of spatial arrangements. These conformational preferences are influenced by both intramolecular and intermolecular forces, including hydrogen bonding and interactions with the surrounding solvent.

Detailed conformational studies on peptides containing the Asn-Ser-Gly sequence have revealed the prevalence of specific secondary structures, such as β-turns. In particular, the Asn-Gly segment has been shown to promote the formation of type I' β-turns and β-hairpin conformations. semanticscholar.org The asparagine residue itself can adopt conformations that facilitate hydrogen bonding between its side-chain carboxyamide group and the backbone amide of a neighboring residue, further stabilizing local structures. nih.gov For instance, a hydrogen bond can form between the asparagine side chain and the backbone NH of the residue at position n+2, which helps to stabilize a type I tight turn.

Computational studies, such as those employing density functional theory (DFT), have been instrumental in exploring the potential energy surfaces of tripeptides and identifying stable conformers. These studies indicate that the secondary structures of isolated tripeptides can differ significantly from those observed within larger protein contexts. nih.gov For peptides containing asparagine and glycine, such as Boc-Asn-Gly-NHMe, NMR spectroscopy has shown a tendency to adopt a folded structure stabilized by a hydrogen bond. nih.gov

The biological activity of this compound analogs is intrinsically linked to their conformation. For a derivative to bind to a biological target, such as an enzyme or receptor, it must adopt a conformation that is complementary to the binding site. The introduction of modifications to the peptide backbone or side chains can alter the conformational landscape, leading to either enhanced or diminished biological activity. For example, glycosylation at the asparagine residue, a common post-translational modification, can significantly influence the peptide's conformation and, consequently, its interactions and function.

FeatureInfluence on ConformationResulting Molecular Interaction
Asn Side Chain Can form intramolecular hydrogen bonds with the peptide backbone.Stabilization of β-turn structures.
Peptide Backbone Flexible, allowing for various folded and extended conformations.Determines the overall shape of the molecule and its ability to fit into binding pockets.
Glycine Residue High conformational flexibility.Can facilitate the formation of tight turns and loops.
Serine Side Chain The hydroxyl group can act as a hydrogen bond donor or acceptor.Participation in hydrogen bonding networks with solvent or receptor sites.

Peptidomimetic Approaches for Designing this compound Motifs

Peptidomimetics are compounds that are designed to mimic the structure and function of peptides but have improved properties, such as increased stability against enzymatic degradation and better oral bioavailability. The design of peptidomimetics for the this compound motif is a promising strategy for developing therapeutic agents and research tools.

Several approaches can be employed in the rational design of this compound peptidomimetics. One common strategy involves modifying the peptide backbone to introduce non-natural linkages that are resistant to proteolysis. Another approach focuses on replacing one or more amino acid residues with non-natural amino acids or other chemical scaffolds that maintain the essential pharmacophoric elements.

For the Asn-Ser-Gly motif, a key consideration in peptidomimetic design is the preservation of the spatial arrangement of the side chains of asparagine and serine, as these are often crucial for biological activity. For instance, in the context of N-linked glycosylation, the conformation of the Asn-X-Ser/Thr sequon is critical for its recognition by the enzyme oligosaccharyltransferase. Therefore, peptidomimetics targeting this process must mimic this bioactive conformation.

The development of peptidomimetics often involves a combination of computational modeling and synthetic chemistry. Molecular modeling can be used to design and evaluate potential mimetic scaffolds, predicting their conformational preferences and interactions with a target receptor. Promising candidates are then synthesized and their biological activity is assessed.

An example of a peptidomimetic strategy that could be applied to the Asn-Ser-Gly motif is the use of azapeptides, where the α-carbon of an amino acid is replaced by a nitrogen atom. This modification can alter the conformational properties of the peptide and increase its resistance to proteases. Computational studies on aza-asparagine containing tripeptides have shown that they can adopt stable β-turn structures, similar to their natural counterparts. preprints.org

Another approach is the synthesis of constrained analogs, where the conformational flexibility of the peptide is reduced by introducing cyclic structures or other rigidifying elements. This can lock the molecule into its bioactive conformation, leading to increased potency and selectivity.

ApproachDescriptionPotential Advantage for Asn-Ser-Gly Mimetics
Backbone Modification Replacing amide bonds with more stable linkages (e.g., thioamides, reduced amides).Increased resistance to enzymatic degradation.
Side Chain Modification Altering the side chains to improve binding affinity or selectivity.Enhanced interaction with the target receptor.
Azapeptides Substitution of an α-carbon with a nitrogen atom.Can induce specific secondary structures and improve stability.
Constrained Analogs Introduction of cyclic structures or other rigid elements.Locks the molecule in a bioactive conformation, potentially increasing potency.

Emerging Research Directions and Future Perspectives in L Asparaginyl L Serylglycine Research

Integration of Advanced Synthetic and Analytical Platforms for Complex Peptides

The synthesis and characterization of peptides like L-Asparaginyl-L-serylglycine are foundational to exploring their potential. Modern peptide science is moving beyond traditional methods, integrating sophisticated platforms to create and analyze complex peptide structures with greater efficiency and precision.

Advanced Synthetic Strategies: The limitations of conventional peptide synthesis, such as low yields and environmental concerns, have spurred the development of more robust methods. While solid-phase peptide synthesis (SPPS) remains a cornerstone, innovations are continually refining the process. Biocatalysis, for instance, presents a green alternative for producing constituent amino acids like L-asparagine, utilizing enzymes like asparagine synthetase to overcome the drawbacks of chemical synthesis. frontiersin.org The integration of solid-phase and liquid-phase techniques into hybrid synthesis methods offers a versatile approach to creating complex peptide sequences.

Modern Analytical Techniques: The unambiguous identification of short peptides from biological samples is a significant challenge. Advanced analytical platforms are crucial for this purpose. A key strategy involves the coupling of chromatographic techniques with tandem mass spectrometry (MS/MS). researchgate.netacs.org For highly polar tripeptides, hydrophilic interaction liquid chromatography (HILIC) is particularly effective for separation before MS/MS analysis. researchgate.netacs.org To aid in identification, comprehensive databases containing predicted MS/MS spectra for all possible di- and tripeptides have been created, allowing for rapid and accurate database-search-based identification. acs.org

TechniquePrincipleApplication for TripeptidesReference
Solid-Phase Peptide Synthesis (SPPS)The peptide chain is assembled on a solid resin support, allowing for easy removal of excess reagents.Standard method for routine synthesis of simple tripeptides. americanpeptidesociety.org
BiocatalysisUses enzymes (e.g., asparagine synthetase) for specific chemical transformations.Environmentally friendly synthesis of constituent amino acids like L-asparagine. frontiersin.org
Hydrophilic Interaction Liquid Chromatography (HILIC)A chromatographic separation mode for highly polar compounds on a polar stationary phase.Separation of polar tripeptides from complex biological mixtures prior to analysis. researchgate.netacs.org
Tandem Mass Spectrometry (MS/MS)Measures the mass-to-charge ratio of ions to identify and quantify molecules. Fragmentation patterns provide structural information.Provides structural confirmation and sequencing of tripeptides. researchgate.netacs.org
Table 1. Overview of advanced synthetic and analytical platforms relevant to tripeptide research.

High-Throughput Screening and Combinatorial Approaches for Peptide Discovery

To uncover novel functions for peptides like this compound, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of immense libraries of peptides to identify candidates with specific biological activities. americanpeptidesociety.orgcreative-biolabs.com

Combinatorial Libraries: The core principle of combinatorial chemistry is to generate a large array of diverse compounds through the systematic and repetitive linkage of various building blocks, such as amino acids. nih.gov Methods like the "split-mix" synthesis approach in SPPS enable the simultaneous creation of millions of unique peptide sequences on individual resin beads. americanpeptidesociety.org These vast libraries can then be screened for interactions with biological targets of interest, such as enzymes or cell surface receptors. americanpeptidesociety.orgcreative-biolabs.com This methodology has been instrumental in discovering peptides for various applications, including antimicrobial agents and receptor ligands. americanpeptidesociety.orgcreative-biolabs.com

High-Throughput Screening (HTS): HTS technologies utilize automated systems to perform thousands of biochemical or cell-based assays in parallel, typically in microplate formats (e.g., 96, 384, or 1536 wells). creative-peptides.combmglabtech.com This enables the rapid screening of large combinatorial peptide libraries to identify "hits"—peptides that exhibit a desired activity. creative-peptides.com HTS assays can measure various signals, including fluorescence intensity, fluorescence polarization, and time-resolved fluorescence energy transfer (TR-FRET), to quantify the interaction between a peptide and its target. bmglabtech.com The integration of HTS with complex three-dimensional cell culture systems is an emerging trend aimed at providing more clinically relevant screening results. nih.gov

ApproachDescriptionKey AdvantageReference
One-Bead One-Compound (OBOC) LibrariesA combinatorial method where each bead in a library displays a single, unique peptide sequence.Allows for the direct identification of active peptides from a massive library. nih.gov
Phage Display LibrariesGenetic engineering is used to express vast peptide libraries on the surface of bacteriophages.Links the peptide's phenotype (binding activity) directly to its genotype (DNA sequence) for easy identification. nih.gov
Fluorescence-Based HTSScreening assays that use changes in fluorescence to detect binding or activity.High sensitivity and suitability for automation in microplate readers. bmglabtech.comdrugtargetreview.com
3D Cell Culture HTSScreening compounds against cells grown in a three-dimensional matrix (e.g., hydrogel) that better mimics native tissue.Provides more physiologically relevant data compared to traditional 2D cell culture screens. nih.gov
Table 2. Methods in high-throughput screening and combinatorial peptide discovery.

Theoretical and Computational Advances in Peptide Science and Design

Computational tools are becoming indispensable for accelerating peptide research. Theoretical and computational advances allow for the in silico design and analysis of peptides, reducing the time and cost associated with experimental approaches.

Computational Modeling and Simulation: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to computer-aided drug design (CADD). nih.govingentaconnect.com Molecular docking predicts how a peptide might bind to a protein target, while QSAR models establish a mathematical relationship between the chemical structure of a peptide and its biological activity. ingentaconnect.com These methods help prioritize which peptides to synthesize and test. For instance, analyzing the structural characteristics of tripeptides within known protein structures can reveal patterns of rigidity and conformation, providing valuable data for predicting the structure of novel peptides. nih.gov

High-Throughput Virtual Screening (HTVS): HTVS leverages computational power to screen massive virtual libraries of peptides against a specific target. nih.gov This in silico approach can evaluate libraries far larger than what is feasible with experimental HTS, with theoretical capacities reaching up to 10¹⁴ members. nih.gov By predicting binding affinities computationally, HTVS can identify promising high-affinity peptide candidates for subsequent experimental validation, significantly streamlining the discovery process. nih.gov

Computational MethodDescriptionApplication in Peptide ResearchReference
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Simulates the interaction between a peptide and a target protein to predict binding affinity and mode. nih.govingentaconnect.com
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in the physicochemical properties of compounds with changes in their biological activities.Predicts the bioactivity of novel peptides based on their amino acid properties and sequence. ingentaconnect.com
High-Throughput Virtual Screening (HTVS)Uses computational methods to screen vast digital libraries of compounds for potential biological activity.Rapidly identifies high-affinity peptide candidates from ultra-large virtual libraries for experimental testing. nih.gov
Density Functional Theory (DFT)A quantum mechanical modeling method to investigate the electronic structure of many-body systems.Provides insights into the forces and energies involved in peptide-ion interactions, such as zinc chelation. mdpi.com
Table 3. Key theoretical and computational approaches in peptide science.

Novel Applications in Chemical Biology and Material Science

While the specific functions of this compound are yet to be fully elucidated, the unique properties of peptides are being harnessed for novel applications beyond traditional therapeutics. The fields of chemical biology and material science are new frontiers for peptide research.

Chemical Biology: In chemical biology, peptides are used as tools to probe and manipulate biological systems. For example, peptides can be designed as specific enzyme inhibitors or as probes to map protein-protein interactions. The ability to synthesize peptides with specific modifications, such as fluorescent labels, allows for the visualization of cellular processes. Cyclic peptides are being developed that can enter cells and induce specific outcomes, such as cell death, which could be used to study cellular pathways or as therapeutic agents. drugtargetreview.com

Material Science: In material science, peptides are being explored as building blocks for novel biomaterials. Certain peptide sequences have the intrinsic ability to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. These peptide-based materials are biocompatible and biodegradable, making them attractive for applications in tissue engineering, drug delivery, and regenerative medicine. For instance, peptide hydrogels are being used to create 3D scaffolds for cell culture and as vehicles for the controlled release of therapeutic agents. nih.gov The specific sequence of a peptide like this compound dictates its physicochemical properties and could potentially be incorporated into larger designs for self-assembling materials with tailored functions.

Q & A

Q. How should conflicting data on the peptide’s role in protein folding be addressed?

  • Methodological Answer : Use stopped-flow fluorescence to monitor folding kinetics in real time. Compare results across model proteins (e.g., lysozyme vs. β-lactoglobulin) to assess context dependency. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational stabilization regions. Collaborative inter-laboratory studies reduce methodological bias .

Guidance for Rigorous Research Design

  • Data Validation : Always include positive/negative controls (e.g., known protease inhibitors for stability assays) and validate antibodies via Western blot with knockout samples .
  • Ethical Reproducibility : Publish raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, adhering to FAIR principles. Reference commercial sources (e.g., ChemScene LLC for reagents) to ensure traceability .
  • Contradiction Management : Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework to mitigate hindsight bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.